4-(2-Biphenyl)-2-bromo-1-butene
Description
4-(2-Biphenyl)-2-bromo-1-butene is a brominated alkene derivative featuring a biphenyl substituent at the 4-position of a 1-butene chain and a bromine atom at the 2-position. Its molecular formula is C₁₆H₁₅Br, with a molecular weight of 287.2 g/mol (calculated from and standard atomic weights). The biphenyl group contributes steric bulk and aromaticity, while the bromine atom enhances electrophilic reactivity, making this compound valuable in organic synthesis, particularly in cross-coupling and alkylation reactions .
Key properties:
- Structure: 2-bromo-1-butene backbone with a 2-biphenyl group at C4.
- The bromine atom acts as a leaving group or site for nucleophilic substitution .
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVARLCNCLANLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Biphenyl)-2-bromo-1-butene typically involves the bromination of 4-(2-Biphenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Biphenyl)-2-bromo-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Halogens such as chlorine or bromine, and hydrogen gas in the presence of a catalyst like palladium on carbon, are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst, are employed.
Major Products Formed
Substitution Reactions: Products include 4-(2-Biphenyl)-2-hydroxy-1-butene, 4-(2-Biphenyl)-2-amino-1-butene, and 4-(2-Biphenyl)-2-thio-1-butene.
Addition Reactions: Products include 4-(2-Biphenyl)-2,3-dibromo-1-butene and 4-(2-Biphenyl)-2-chloro-1-butene.
Oxidation and Reduction Reactions: Products include 4-(2-Biphenyl)-2-butanol and 4-(2-Biphenyl)-2-butane.
Scientific Research Applications
4-(2-Biphenyl)-2-bromo-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Biphenyl)-2-bromo-1-butene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the butene chain are key reactive sites that participate in chemical reactions. The biphenyl group provides structural stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between 4-(2-Biphenyl)-2-bromo-1-butene and related compounds:
Steric and Electronic Effects
- Steric Hindrance : demonstrates that biphenyl groups hinder close proximity of reactive sites, as seen in boroxine-linked aluminum compounds where bulky substituents prevent ring formation. Similarly, the biphenyl group in this compound may slow dimerization or unproductive side reactions .
- Electronic Effects: The electron-withdrawing bromine atom polarizes the alkene, increasing its susceptibility to nucleophilic attack. This contrasts with non-brominated analogues like 4-(2-Biphenyl)-1-butene, where reactivity is driven primarily by alkene π-electrons .
Biological Activity
4-(2-Biphenyl)-2-bromo-1-butene, a compound characterized by its biphenyl structure and bromo substitution, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H11Br
- CAS Number : 951890-08-7
- Molecular Weight : 249.13 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the domains of antimicrobial and anticancer properties. Its structural features contribute to its interactions with biological targets, influencing cellular processes.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of biphenyl have been observed to be active against various pathogens, including mycobacteria and trypanosomatids.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | Active against Mycobacteria and Trypanosoma cruzi |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Similar biphenyl derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit such properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The bromine atom may facilitate interactions with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating receptor activity.
- Cell Membrane Interaction : The lipophilic nature of the compound suggests it can integrate into cell membranes, affecting membrane dynamics and permeability.
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
- Study on Trypanosoma cruzi : A derivative demonstrated an 8.8-fold greater activity than standard treatments against trypomastigotes, indicating significant potential for treating Chagas disease .
- Antimycobacterial Activity : Another study reported that biphenyl derivatives exhibited activity against multiple Mycobacterium species, showcasing their potential in tuberculosis treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
